An In-depth Technical Guide to the Mechanism of Action of Genevant CL1-Containing Lipid Nanoparticles
An In-depth Technical Guide to the Mechanism of Action of Genevant CL1-Containing Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ionizable lipid Genevant CL1, a key component in advanced lipid nanoparticle (LNP) formulations for mRNA delivery. It details the mechanism of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies used to evaluate its efficacy and safety, with a particular focus on its use in the ChulaCov19 mRNA vaccine.
Core Concept: Genevant CL1 and Lipid Nanoparticle-Mediated mRNA Delivery
Genevant CL1 (also referred to as Lipid 10 in scientific literature) is a novel, ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA), to target cells.[1][2] Its chemical structure features short, branched trialkyl hydrophobic domains, a design hypothesized to improve the fusogenicity of the LNP, which is critical for the endosomal escape of the mRNA cargo.[1][3]
The fundamental mechanism of action for a Genevant CL1-containing LNP formulation follows a multi-step process, essential for the successful translation of the encapsulated mRNA into a therapeutic or antigenic protein.
Mechanism of Action of LNP-mRNA:
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Encapsulation: The process begins with the encapsulation of the negatively charged mRNA payload within the LNP. This is typically achieved using a rapid mixing technique, such as microfluidics, where an aqueous solution of mRNA at a low pH is combined with an ethanolic solution containing Genevant CL1, phospholipids (B1166683) (like DSPC), cholesterol, and a PEGylated lipid.[4] At a low pH, the tertiary amine of Genevant CL1 becomes protonated (positively charged), facilitating the complexation with mRNA.[5]
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Systemic Circulation: Once administered, typically via intramuscular injection for vaccines, the LNPs enter the systemic circulation. The PEGylated lipid component of the nanoparticle plays a crucial role in stabilizing the particle, preventing aggregation, and reducing nonspecific interactions with blood components, thereby prolonging circulation time.[6]
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Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.
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Endosomal Escape: This is the most critical and challenging step in mRNA delivery. As the endosome matures, its internal environment becomes more acidic. The ionizable nature of Genevant CL1, with a pKa of 6.3, is pivotal here.[2] In the acidic environment of the endosome, the lipid becomes protonated, acquiring a positive charge. This charge is believed to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[5]
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Translation: Once in the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the encoded protein (e.g., a viral antigen in the case of a vaccine). This protein is then presented to the immune system, initiating an immune response.
Key Physicochemical and Biological Properties
Genevant CL1 has been engineered to optimize the delivery process, balancing potency with tolerability.
| Property | Value/Description | Source |
| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester | N/A |
| CAS Number | 1450888-71-7 | [2] |
| pKa | 6.3 | [2] |
| Key Structural Feature | Short, branched trialkyl hydrophobic domains | [1][3] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies involving Genevant CL1 (Lipid 10) and the ChulaCov19 vaccine.
Preclinical Immunogenicity in Mice (ChulaCov19 Vaccine)
This study evaluated the immunogenicity of the ChulaCov19 vaccine in female BALB/c mice.
| Dose | Geometric Mean Titer (GMT) of Neutralizing Antibody (Wild-Type Virus) | Fold Increase in IgG (after 2nd dose) |
| 0.2 µg | 1,280 | 10-19 |
| 1 µg | 11,762 | 10-19 |
| 10 µg | 54,047 | 10-19 |
| 30 µg | 62,084 | 10-19 |
| Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7] |
Phase I Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)
This trial assessed the safety and immunogenicity in adults aged 18-55 years, four weeks after the second dose.
| Dose | MicroVNT-50 Geometric Mean Titer (IU/ml) vs. Wild-Type SARS-CoV-2 (95% CI) |
| 10 µg | 848 (483-1,489) |
| 25 µg | 736 (459-1,183) |
| 50 µg | 1,140 (854-1,522) |
| Human Convalescent Sera | 285 (196-413) |
| Source: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial.[5] |
Phase II Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)
This study evaluated the immunogenicity of a 50 µg dose in adults aged 18-59 years.
| Timepoint | Geometric Mean Titers (GMT) of Neutralizing Antibody vs. Wild-Type (IU/mL) |
| Day 50 (4 weeks post-dose 2) | 1367 |
| Source: Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8] |
Experimental Protocols
The following sections provide detailed summaries of the methodologies used in the key studies cited.
LNP Formulation and Characterization (General Protocol)
While the exact proprietary formulation ratios for the ChulaCov19 vaccine are not public, the general methodology for creating such LNPs is well-established.
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Materials : Genevant CL1 (ionizable lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (phospholipid), cholesterol (helper lipid), and a PEG-conjugated lipid are dissolved in ethanol (B145695). The mRNA payload is diluted in a low pH aqueous buffer (e.g., acetate (B1210297) buffer at pH 5).
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Manufacturing Process : The ethanolic lipid solution and the aqueous mRNA solution are mixed using a controlled, rapid mixing process, often involving a microfluidic device. This process leads to the self-assembly of the lipids around the mRNA, forming the LNP.
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Purification and Concentration : The resulting LNP solution is typically purified and concentrated using diafiltration to remove the ethanol and exchange the low pH buffer for a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).
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Characterization : The final LNP formulation is characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.
Preclinical Immunogenicity Assessment in Mice
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Animal Model : Female BALB/c mice were used.
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Vaccination : Mice were immunized with the ChulaCov19 vaccine at various doses (0.2, 1, 10, and 30 µg).
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Immunogenicity Analysis :
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Total IgG Antibody Titer : Spike-specific total IgG antibodies in the sera of immunized mice were analyzed to determine the antibody response.
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Neutralizing Antibody Titer : The neutralizing antibody (NAb) titers were measured using a microneutralization test (micro-VNT50) against the wild-type SARS-CoV-2 and variants of concern. This assay determines the dilution of serum that can inhibit 50% of the viral infection of cells in culture. Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7]
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Phase I and II Clinical Trial Methodology
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Study Design : The Phase I trial was an open-label, dose-escalation study, while the Phase II trial was a randomized, double-blind, placebo-controlled study.
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Participants : Healthy adult volunteers were enrolled in different age cohorts.
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Vaccination : Participants received two intramuscular doses of the ChulaCov19 vaccine or a placebo, administered 21 days apart. The doses tested in Phase I were 10, 25, and 50 µg. The 50 µg dose was selected for the Phase II study.
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Safety Assessment : Safety and reactogenicity were monitored throughout the trials, recording local and systemic adverse events.
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Immunogenicity Assessment : Blood samples were collected at various time points to measure:
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Neutralizing Antibodies : Measured by a microneutralization antibody test against the wild-type virus and variants of concern (Alpha, Beta, Gamma, and Delta).
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T-cell Response : Assessed by IFN-γ ELISpot assays to quantify the cellular immune response. Sources: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial[5]; Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8]
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a Genevant CL1-containing LNP for mRNA delivery.
Caption: Workflow of the ChulaCov19 vaccine clinical trials.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. precigenome.com [precigenome.com]
- 5. Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study - PMC [pmc.ncbi.nlm.nih.gov]
